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molecular formula C8H13ClO3 B1659690 Ethyl 2-chloro-3-oxohexanoate CAS No. 67271-32-3

Ethyl 2-chloro-3-oxohexanoate

Cat. No. B1659690
M. Wt: 192.64 g/mol
InChI Key: ZGDSIUBFOLFVBP-UHFFFAOYSA-N
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Patent
US07491821B2

Procedure details

3-oxo-hexanoic acid ethyl ester (29.7 g, 188 mmol) was dissolved in Et2O (400 ml). The solution was cooled to 0° C., and sulfuryl chloride (22.6 ml, 282 mmol) was added dropwise. The solution gradually warmed to RT over 4 h. The solution was neutralized to pH 7 with a solution of aqueous saturated NaHCO3. The organic layer was separated, washed with brine, and dried over sodium sulfate. Evaporation under reduced pressure yielded 2-chloro-3-oxo-hexanoic acid ethyl ester (intermediate Id, 36 g, 100%). 1H-NMR (CDCl3, ppm): 0.95 d (3H); 1.35 d (3H); 1.58 m (2H); 2.7 t (2H); 4.28(d (2H); 4.78 s (1H).
Quantity
29.7 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
22.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:11])[CH2:5][C:6](=[O:10])[CH2:7][CH2:8][CH3:9])[CH3:2].S(Cl)([Cl:15])(=O)=O.C([O-])(O)=O.[Na+]>CCOCC>[CH2:1]([O:3][C:4](=[O:11])[CH:5]([Cl:15])[C:6](=[O:10])[CH2:7][CH2:8][CH3:9])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
29.7 g
Type
reactant
Smiles
C(C)OC(CC(CCC)=O)=O
Name
Quantity
400 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
22.6 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution gradually warmed to RT over 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(CCC)=O)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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